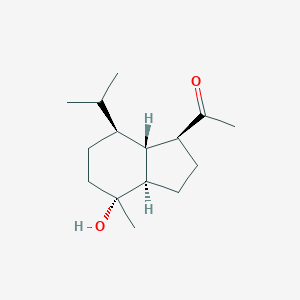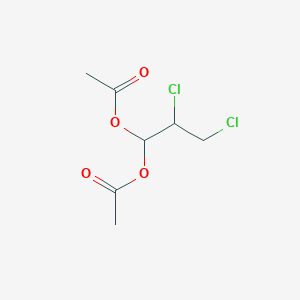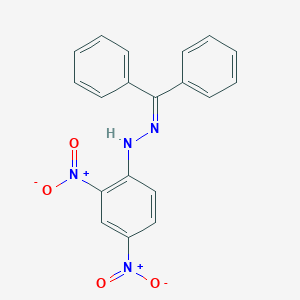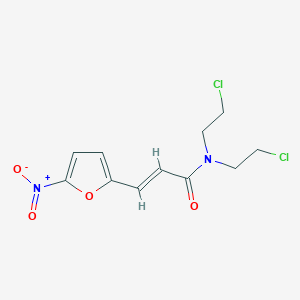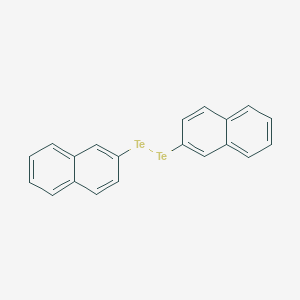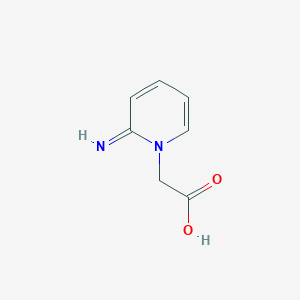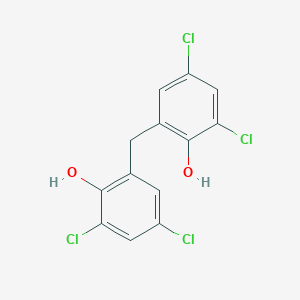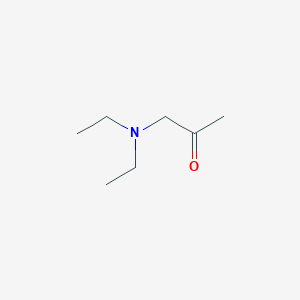![molecular formula C9H16O3 B156086 1,6-二氧杂螺[4.5]癸烷-2-基甲醇 CAS No. 83015-88-7](/img/structure/B156086.png)
1,6-二氧杂螺[4.5]癸烷-2-基甲醇
描述
1,6-Dioxaspiro[45]decan-2-ylmethanol is a chemical compound with the molecular formula C9H16O3 It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a decane ring
科学研究应用
1,6-Dioxaspiro[4.5]decan-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
1,6-Dioxaspiro[4.5]decan-2-ylmethanol, also known as Compound 6, is a natural product derived from Dacus oleae . The compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action are discussed below.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,6-Dioxaspiro[45]decan-2-ylmethanolThe compound has a density of 1.1±0.1 g/cm3, a boiling point of 248.3±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C. These properties could be influenced by environmental conditions, potentially affecting the compound’s action.
准备方法
Synthetic Routes and Reaction Conditions
1,6-Dioxaspiro[4.5]decan-2-ylmethanol can be synthesized through several methods. One common approach involves the reaction of a suitable diol with formaldehyde under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
1,6-Dioxaspiro[4.5]decan-2-ylmethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
相似化合物的比较
1,6-Dioxaspiro[4.5]decan-2-ylmethanol can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]decan-2-ylmethanol: Similar structure but different ring fusion.
Spiro[4.5]decan-2-ylmethanol: Lacks the dioxane ring, resulting in different chemical properties.
The uniqueness of 1,6-Dioxaspiro[4
属性
IUPAC Name |
1,10-dioxaspiro[4.5]decan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-7-8-3-5-9(12-8)4-1-2-6-11-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLBNNFVGHJPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCC(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343179 | |
| Record name | 1,6-Dioxaspiro[4.5]decan-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83015-88-7 | |
| Record name | 1,6-Dioxaspiro[4.5]decan-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The researchers utilized gas chromatography-mass spectrometry (GC-MS) to separate and identify the various volatile components present in the glandular secretions and emissions of the fruit flies []. This technique allows for both the identification and quantification of different volatile compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


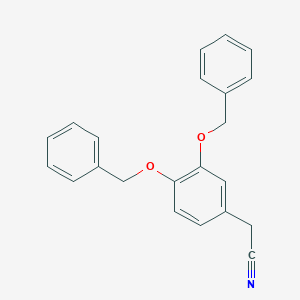
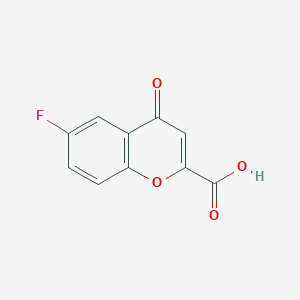
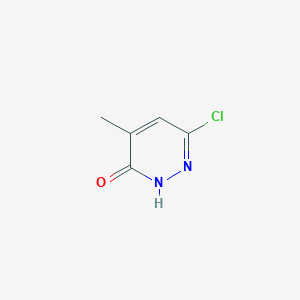
![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)
